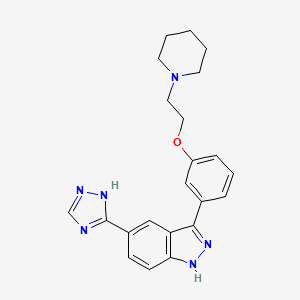
CC-401
Overview
Description
CC-401 is a second-generation ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). It is known for its potential antineoplastic activity and has been studied for its effects on various cellular processes, including β-cell replication and inhibition of renal fibrosis .
Mechanism of Action
- This compound inhibits all three forms of c-Jun N-terminal kinase (JNK) with high potency (Ki of 25 to 50 nM) .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
CC-401 plays a significant role in biochemical reactions by inhibiting JNK activity. It interacts with enzymes such as dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), and proteins like nuclear factor of activated T cells (NFAT) and p27 Kip1 . The inhibition of DYRK1A/B by this compound leads to the destabilization of p27 Kip1, a β-cell replication inhibitor, and the activation of replication-promoting genes . This interaction highlights the compound’s ability to modulate key signaling pathways involved in cell growth and replication.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In β-cells, it promotes replication by inhibiting DYRK1A/B, leading to the activation of NFAT signaling and the disruption of the DREAM complex-dependent repression of cell-cycle genes . This results in increased expression of genes such as MYBL2 and FOXM1, which are crucial for cell proliferation. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool for studying cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting JNK and DYRK1A/B, this compound disrupts the phosphorylation and stabilization of p27 Kip1, leading to increased β-cell replication . Furthermore, the compound enhances the expression of replication-promoting genes by interfering with the DREAM complex, which relies on DYRK1A/B activity for its integrity . These molecular interactions underscore the compound’s ability to modulate key signaling pathways and promote cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce β-cell replication in both in vitro and in vivo settings, with its effects being more pronounced in rodent cells compared to human cells . The temporal dynamics of this compound’s action highlight its potential for sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes β-cell replication without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, underscoring the importance of dosage optimization in therapeutic applications. These findings highlight the compound’s potential for dose-dependent modulation of cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those regulated by DYRK1A/B and JNK. By inhibiting these kinases, the compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . The interaction of this compound with enzymes and cofactors involved in these pathways underscores its potential for modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The precise localization of this compound within cells is essential for understanding its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
CC-401 is synthesized through a series of chemical reactions involving anthrapyrazolone derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
CC-401 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CC-401 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of JNK and its effects on various signaling pathways.
Comparison with Similar Compounds
CC-401 is unique in its selectivity and potency as a JNK inhibitor. Similar compounds include:
SP600125: Another JNK inhibitor, but with lower selectivity and potency compared to this compound.
AS601245: A JNK inhibitor with a different chemical structure and slightly different inhibitory profile.
JNK-IN-8: A covalent inhibitor of JNK with high selectivity but different pharmacokinetic properties
This compound stands out due to its dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) 1A and 1B inhibition, which contributes to its unique biological effects .
Properties
IUPAC Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCLCLBSGGNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192650 | |
| Record name | CC-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395104-30-0 | |
| Record name | CC-401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-401 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CC-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CC-401 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)
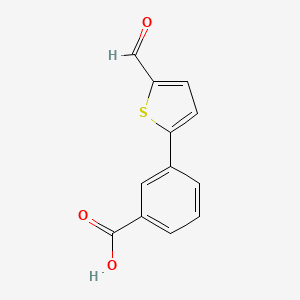
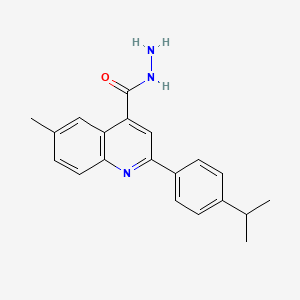
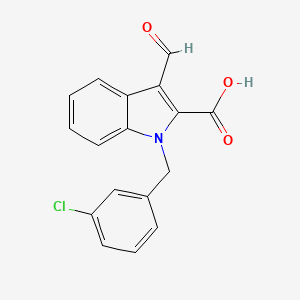



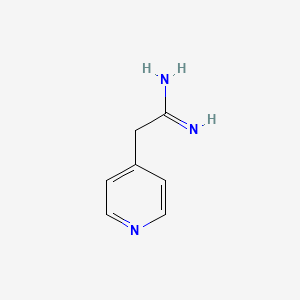
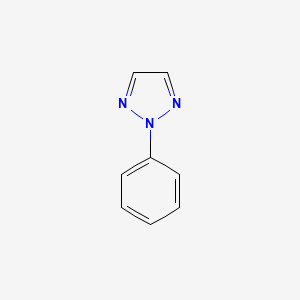
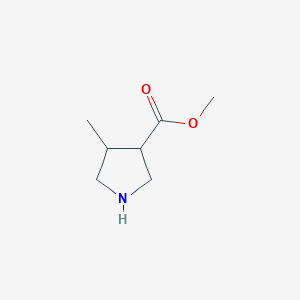
![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

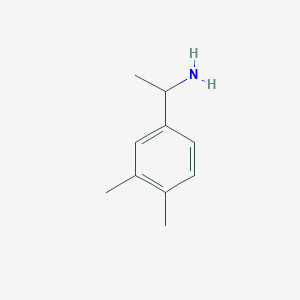
![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)
